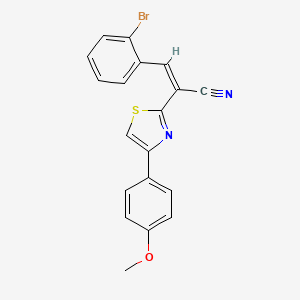
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a chemical compound with potential applications in scientific research. It is a member of the acrylonitrile family of compounds and has been the subject of several studies due to its unique properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the reaction of 2-bromobenzaldehyde with 4-methoxyphenylacetic acid to form 2-(2-bromo-phenyl)-3-(4-methoxyphenyl)acrylic acid. This intermediate is then reacted with thioamide to form (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile.
Starting Materials
2-bromobenzaldehyde, 4-methoxyphenylacetic acid, thioamide
Reaction
Step 1: React 2-bromobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst to form 2-(2-bromo-phenyl)-3-(4-methoxyphenyl)acrylic acid., Step 2: React 2-(2-bromo-phenyl)-3-(4-methoxyphenyl)acrylic acid with thioamide in the presence of a suitable base to form (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile.
Mécanisme D'action
The mechanism of action of (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the inhibition of protein kinase CK2. This inhibition leads to the activation of the JNK signaling pathway, which is involved in the induction of apoptosis. The compound has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a role in the regulation of cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has a selective effect on cancer cells, inducing apoptosis while leaving normal cells unaffected. It has been shown to have anti-proliferative effects on several cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile in lab experiments is its selective targeting of cancer cells, making it a potential anti-cancer agent. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile. One area of interest is the development of more efficient synthesis methods and modifications to improve the compound's solubility and stability. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects. Other potential future directions include exploring the compound's potential as a therapeutic agent for other diseases and investigating its use in combination with other anti-cancer drugs.
Applications De Recherche Scientifique
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has potential applications in scientific research due to its ability to selectively target certain biological processes. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. This inhibition has been linked to the induction of apoptosis in cancer cells, making (Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile a potential anti-cancer agent.
Propriétés
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2OS/c1-23-16-8-6-13(7-9-16)18-12-24-19(22-18)15(11-21)10-14-4-2-3-5-17(14)20/h2-10,12H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDOXSEXUTDHT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-nitrobenzoate](/img/structure/B2851551.png)

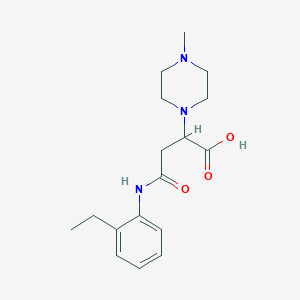
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine](/img/structure/B2851557.png)
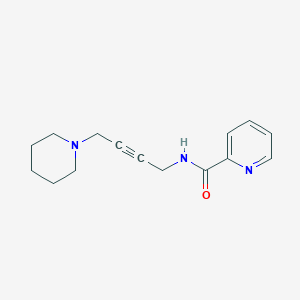
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2851560.png)
![N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2851562.png)
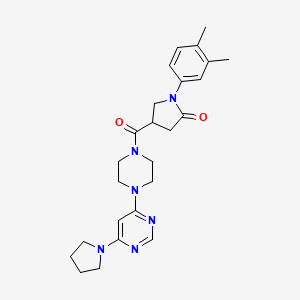
![7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2851564.png)
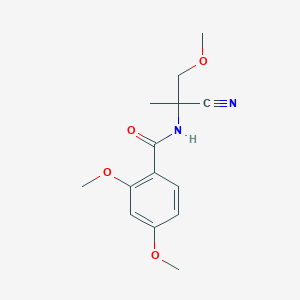
![1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2851566.png)
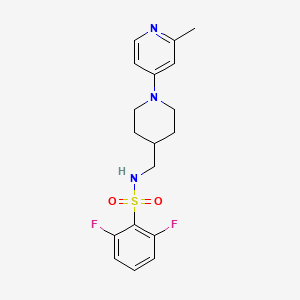
![2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2851569.png)